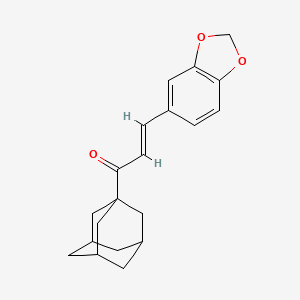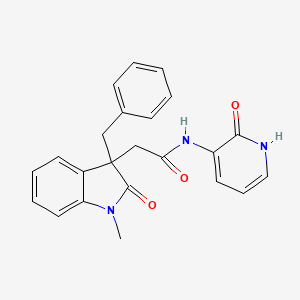
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one, also known as ABD, is a synthetic compound that has gained interest in scientific research due to its potential pharmacological properties. ABD belongs to the class of chalcones, which are compounds that have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it has been suggested that 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one exerts its biological activities through various pathways such as the inhibition of NF-κB signaling pathway, the modulation of MAPK signaling pathway, and the induction of apoptosis via the activation of caspases.
Biochemical and Physiological Effects:
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to modulate various biochemical and physiological processes such as the inhibition of COX-2 expression, the downregulation of iNOS expression, the inhibition of MMP-9 expression, and the induction of G2/M cell cycle arrest. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to increase the expression of p53 and Bax, which are involved in the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for the development of novel therapeutic agents. However, the limitations of using 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one in lab experiments include its poor solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one. One direction is to investigate the structure-activity relationship of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one and its analogs to identify the key structural features that are responsible for its biological activities. Another direction is to explore the potential of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and viral infections. In addition, the development of novel drug delivery systems that can improve the solubility and stability of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one can be achieved through a three-step reaction starting from 1-adamantylamine and 1,3-benzodioxole-5-carboxaldehyde. The first step involves the condensation of 1-adamantylamine with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic acid to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol. The second step involves the oxidation of the hydroxyl group to a ketone group using Jones reagent. The final step involves the elimination of a water molecule to form 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, antitumor, and antiviral activities. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one has been found to induce apoptosis in various cancer cell lines and inhibit the replication of several viruses such as herpes simplex virus type 1 and type 2.
Eigenschaften
IUPAC Name |
(E)-1-(1-adamantyl)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(4-2-13-1-3-17-18(8-13)23-12-22-17)20-9-14-5-15(10-20)7-16(6-14)11-20/h1-4,8,14-16H,5-7,9-12H2/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRBLHGGKOIRPM-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-benzylacetamide](/img/structure/B5497671.png)
![4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B5497679.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B5497685.png)
![3-ethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5497690.png)


![2,5-dichloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5497713.png)

![1-(1H-imidazol-1-ylmethyl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5497735.png)
![2-{[4-(2-methoxyphenoxy)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5497750.png)
![1-[4-(difluoromethoxy)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5497753.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5497757.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)
![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)